molecular formula C12H9BrN2O2 B1600996 4-Bromo-2-nitro-N-phenylaniline CAS No. 16588-25-3

4-Bromo-2-nitro-N-phenylaniline

Cat. No.: B1600996
CAS No.: 16588-25-3
M. Wt: 293.12 g/mol
InChI Key: YYBRRJVPEFDOOE-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-N-phenylaniline is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-nitro-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitro-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRRJVPEFDOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499122
Record name 4-Bromo-2-nitro-N-phenylaniline
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Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-25-3
Record name 4-Bromo-2-nitro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitro-N-phenylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Bromo-2-nitro-N-phenylaniline. This document is crafted to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and materials science. Our objective is to delve into the core chemical properties of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and potential applications. The methodologies and data presented herein are curated to uphold the highest standards of scientific integrity, offering field-proven insights and fostering a self-validating system of protocols. By grounding our claims in authoritative sources, we aim to empower your research and development endeavors with reliable and actionable knowledge.

Molecular Overview and Physicochemical Properties

4-Bromo-2-nitro-N-phenylaniline, identified by the CAS number 16588-25-3 , possesses the molecular formula C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol [1][2]. The structure of this molecule is characterized by a diphenylamine core, where one phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position relative to the secondary amine linkage.

dot

Caption: Chemical structure of 4-Bromo-2-nitro-N-phenylaniline.

The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electronic properties and reactivity of the molecule. The N-phenyl substitution introduces additional steric bulk and electronic effects compared to its simpler analog, 4-bromo-2-nitroaniline.

Table 1: Physicochemical Properties of 4-Bromo-2-nitro-N-phenylaniline and Related Compounds

Property4-Bromo-2-nitro-N-phenylaniline4-Bromo-2-nitroaniline4-Bromo-N-phenylaniline
CAS Number 16588-25-3[1][2]875-51-4[3]101-55-3
Molecular Formula C₁₂H₉BrN₂O₂[1][2]C₆H₅BrN₂O₂[3]C₁₂H₁₀BrN[4][5]
Molecular Weight 293.12 g/mol [1][2]217.02 g/mol [3]248.12 g/mol [4][5]
Appearance -Orange crystalline powder[3]Crystalline solid[5]
Melting Point -108 - 113 °C[1][3]-
Boiling Point -308.7 ± 22.0 °C (Predicted)[1]-
Solubility -Soluble in Chloroform, DMSO, Methanol[1]-

Data for 4-Bromo-2-nitro-N-phenylaniline is limited in publicly available literature; some fields are marked as "-" to indicate the absence of readily available, verified data.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-2-nitro-N-phenylaniline typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic pathway would be the reaction of 1,4-dibromo-2-nitrobenzene with aniline.

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-N-phenylaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dibromo-2-nitrobenzene (1 equivalent) and aniline (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used and should be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water. This will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

  • Base: A mild inorganic base is preferred to avoid potential side reactions with the nitro group or the aniline.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 1,4-dibromo-2-nitrobenzene 1,4-dibromo-2-nitrobenzene Mixing Mixing 1,4-dibromo-2-nitrobenzene->Mixing Aniline Aniline Aniline->Mixing Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Heating (100-150 °C) Heating (100-150 °C) Mixing->Heating (100-150 °C) Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (100-150 °C)->Reaction Monitoring (TLC) Time Quenching (Ice-water) Quenching (Ice-water) Reaction Monitoring (TLC)->Quenching (Ice-water) Completion Filtration Filtration Quenching (Ice-water)->Filtration Washing Washing Filtration->Washing Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Washing->Purification (Recrystallization/Chromatography) Product 4-Bromo-2-nitro- N-phenylaniline Purification (Recrystallization/Chromatography)->Product

Caption: A generalized workflow for the synthesis of 4-Bromo-2-nitro-N-phenylaniline.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The spectrum would exhibit a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet. The protons on the bromo-nitro-substituted ring will show distinct signals influenced by the electronic effects of the substituents. The proton ortho to the nitro group is expected to be the most downfield shifted.

  • Amine Proton (N-H): A broad singlet is expected for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • The spectrum would display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The chemical shifts of the other aromatic carbons would be influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.

  • NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-Br Stretch: A weak to medium absorption band for the C-Br stretch would be observed in the fingerprint region, typically below 700 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region) would also be present.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular weight is 293, so peaks around m/z 292 and 294 would be expected.

  • Fragmentation: Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the bromine atom.

Reactivity and Potential Applications

The reactivity of 4-bromo-2-nitro-N-phenylaniline is governed by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under forcing conditions, although the presence of the deactivating nitro group makes this less favorable than in activated systems.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways to synthesize various heterocyclic compounds, such as benzimidazoles and phenazines, which are of interest in medicinal chemistry.

  • Reactions at the Amine: The secondary amine can undergo acylation, alkylation, and other reactions typical of anilines.

  • Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various substituents at the 4-position.

Potential Applications:

  • Intermediate in Organic Synthesis: Due to its array of functional groups, 4-bromo-2-nitro-N-phenylaniline is a valuable intermediate for the synthesis of more complex molecules. It can serve as a building block for dyes, pharmaceuticals, and agrochemicals[3].

  • Medicinal Chemistry: The diphenylamine scaffold is present in a number of biologically active compounds. The functional groups on 4-bromo-2-nitro-N-phenylaniline provide handles for further chemical modifications to generate libraries of compounds for drug discovery screening.

Safety and Handling

While specific toxicity data for 4-bromo-2-nitro-N-phenylaniline is not widely available, it should be handled with the care afforded to related aromatic nitro and bromo compounds.

  • General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Bromoanilines can also be toxic upon ingestion, inhalation, or skin contact[6].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[7].

  • Decomposition: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr)[7].

Conclusion

4-Bromo-2-nitro-N-phenylaniline is a multifaceted chemical entity with significant potential as a synthetic intermediate. Its unique substitution pattern provides a platform for a variety of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules. While a comprehensive body of literature on this specific compound is still developing, its structural relationship to well-studied classes of compounds allows for a reasoned prediction of its chemical behavior. It is our hope that this guide will serve as a solid foundation for researchers and professionals to explore the full potential of 4-bromo-2-nitro-N-phenylaniline in their scientific pursuits.

References

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS: 106-40-1. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2011). 4-Bromo-N-phenylaniline. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (2025). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved February 7, 2026, from [Link]

  • Bappalige, N. N., Narayana, Y., Poojary, B., & Poojary, K. N. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156. [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved February 7, 2026, from [Link]

Sources

Part 1: Molecular Architecture & Theoretical Properties

[1][2]

Structural Analysis

The molecule consists of a diphenylamine core substituted on one ring. The key structural features dictate its reactivity and physical state:

  • Electronic "Push-Pull" System: The lone pair on the bridging nitrogen (amine) donates electron density into the substituted ring, while the ortho-nitro group acts as a strong acceptor.[1] This creates a significant dipole moment and facilitates Intramolecular Charge Transfer (ICT).

  • Intramolecular Hydrogen Bonding: A critical theoretical feature is the interaction between the amine proton (N-H) and the nitro group oxygen. This [N-H···O=N] hydrogen bond locks the substituted ring and the nitrogen bridge into a planar or near-planar conformation, significantly reducing the basicity of the amine (pKa < 0) and shifting the UV-Vis absorption maximum (bathochromic shift).[1]

  • Steric Modulation: The bulky bromine atom at the para position and the phenyl ring create steric parameters that influence crystal packing, typically resulting in lower melting points compared to planar, unsubstituted analogs.

Theoretical Descriptors (Computed)
PropertyValue (Theory/Exp)Description
Molecular Formula C₁₂H₉BrN₂O₂-
Molecular Weight 293.12 g/mol Monoisotopic mass dominated by ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).[1]
LogP (Predicted) ~4.2 - 4.5Highly lipophilic due to the aromatic rings and halogen; poor water solubility.[1]
pKa (Conjugate Acid) ~ -1.0 to 0.5Extremely weak base due to strong electron withdrawal by -NO₂ and -Br.[1]
Dipole Moment High (~5-6 D)Driven by the nitro-amine resonance interaction.[1]

Part 2: Physicochemical Profile[1]

Physical Constants[1]
  • Appearance: Orange to Red crystalline solid (color arises from the n→π* and π→π* transitions of the nitro-amine chromophore).

  • Melting Point: 65–66 °C [1].[2]

  • Solubility:

    • Soluble: Dichloromethane, Ethyl Acetate, DMSO, DMF.

    • Insoluble: Water, dilute aqueous acids (due to low basicity).

Spectroscopic Signatures (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.5 ppm (s, 1H, NH): Deshielded by H-bonding and the nitro group.

    • δ ~8.2 ppm (d, J=2.5 Hz, 1H, H-3): Highly deshielded proton between -NO₂ and -Br.[1]

    • δ ~7.6 ppm (dd, J=9.0, 2.5 Hz, 1H, H-5): Ortho to Br, meta to NO₂.

    • δ ~7.1 ppm (d, J=9.0 Hz, 1H, H-6): Shielded relative to others due to ortho-amine effect.[1]

    • δ ~7.2–7.5 ppm (m, 5H, Ph): Multiplet for the unsubstituted phenyl ring.

  • IR Spectrum:

    • 3300–3350 cm⁻¹: N-H stretch (often weak/broadened due to H-bonding).[1]

    • 1500–1530 cm⁻¹: Asymmetric -NO₂ stretch.[1]

    • 1300–1350 cm⁻¹: Symmetric -NO₂ stretch.

Part 3: Synthetic Pathways[1]

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The ortho-nitro group activates the leaving group (Fluorine or Chlorine) for displacement by aniline.[1]

Synthesis Protocol: SₙAr Displacement

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, Aniline, Potassium Carbonate (K₂CO₃).[1] Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and DMF (5 mL/mmol).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq).

  • Nucleophile Addition: Add Aniline (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes). The starting material (fluoride) will disappear, and a lower Rf orange/red spot will appear.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate as an orange solid.

  • Purification: Filter the solid. Wash with water to remove DMF and salts. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism via the Meisenheimer complex.

SnAr_MechanismSM4-Bromo-1-fluoro-2-nitrobenzeneComplexMeisenheimerComplex(Intermediate)SM->ComplexNucleophilic Attack(Rate Limiting)NucAniline(Nucleophile)Nuc->ComplexProduct4-Bromo-2-nitro-N-phenylanilineComplex->ProductLoss of F-(Aromatization)BaseK2CO3(Base)Base->ProductScavenges HF

Caption: SₙAr pathway showing the displacement of fluorine activated by the ortho-nitro group.

Part 4: Reactivity & Functionalization Logic[1]

This compound serves as a "linchpin" intermediate due to its three distinct reactive sites:

  • Nitro Group (-NO₂): Can be reduced (Fe/HCl, H₂/Pd-C, or Na₂S₂O₄) to a primary amine.[1] This generates a vicinal diamine (4-bromo-N1-phenylbenzene-1,2-diamine), a precursor for cyclization into Benzimidazoles .[1]

  • Bromine Atom (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] It allows the extension of the conjugation system or the addition of other pharmacophores.

  • N-H Group: Can be alkylated, though this requires strong bases (NaH) due to the low pKa.

Workflow: Conversion to Benzimidazole

A common application in drug discovery (e.g., antiviral research [2]) involves reducing the nitro group and cyclizing with an aldehyde.

DerivatizationStart4-Bromo-2-nitro-N-phenylanilineReductionReduction(Na2S2O4 or H2/Pd)Start->ReductionDiamineIntermediateDiamineReduction->DiamineCyclizationCyclization(R-CHO / Acid)Diamine->CyclizationFinal1-Phenyl-5-bromo-benzimidazoleCyclization->Final

Caption: Synthetic logic for converting the target compound into a benzimidazole scaffold.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Manipulate in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature, protected from light (nitro compounds can be photosensitive over long periods).

References

  • Aaron Chemicals. (n.d.). Safety Data Sheet: 4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3). Retrieved from

  • Beaulieu, P. L., et al. (2012). Benzimidazole derivatives as antiviral agents. Patent WO2012174312A2.
  • PubChem. (2025). Compound Summary: 4-Bromo-2-nitroaniline (Analog).[1] National Library of Medicine. Retrieved from (Used for comparative property analysis).

  • BenchChem. (2025). Synthesis of Nitrodiphenylamines. Retrieved from

Potential applications of "4-Bromo-2-nitro-N-phenylaniline"

Author: BenchChem Technical Support Team. Date: February 2026

From Benzimidazole Scaffolds to Optoelectronic Materials

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Material Physicists CAS Registry Number: 16588-25-3

Molecular Architectonics & Reactivity Profile

4-Bromo-2-nitro-N-phenylaniline (BNPA) serves as a trifunctional "linchpin" intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its three core structural features, allowing for sequential, chemoselective modifications without protecting group manipulations.

Structural Analysis
  • The Diphenylamine Core: Provides the structural backbone common in hole-transport materials (OLEDs) and antioxidant stabilizers. It introduces lipophilicity, crucial for membrane permeability in drug design.

  • The Nitro Group (

    
     Position):  Acts as a "masked" nitrogen nucleophile. Upon reduction, it generates a 1,2-diamine motif, the obligate precursor for constructing N-phenyl benzimidazoles and quinoxalines.
    
  • The Bromine Handle (

    
     Position):  A high-value site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the bromine atom is stable under the mild reduction conditions used to convert the nitro group, allowing late-stage diversification.
    

Synthesis & Scalability

The most robust route to BNPA avoids expensive transition metal catalysis, relying instead on classical Nucleophilic Aromatic Substitution (


). This pathway is preferred for kilogram-scale production due to atom economy and ease of purification.
The Protocol

The reaction typically involves 4-bromo-1-fluoro-2-nitrobenzene (or the chloro analog) and aniline .

  • Mechanism: The nitro group at the ortho position activates the carbon-halogen bond towards nucleophilic attack by the aniline nitrogen. The fluorine analog reacts significantly faster due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

  • Process Control: To prevent bis-arylation or polymerization, a slight excess of aniline is used, often with a weak base (

    
    ) to neutralize the hydrohalic acid byproduct.
    

SynthesisPath Start 4-Bromo-1-fluoro- 2-nitrobenzene Intermediate Meisenheimer Complex Start->Intermediate SNAr Addition Reagent + Aniline (Base: K2CO3) Product 4-Bromo-2-nitro- N-phenylaniline (BNPA) Intermediate->Product Elimination of HF

Figure 1: The


 synthetic pathway for BNPA production.

Pharmaceutical Applications: The Benzimidazole Gateway[1]

The primary pharmaceutical application of BNPA is its conversion into 1-phenyl-5-bromobenzimidazole derivatives. These scaffolds are ubiquitous in antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors (EGFR/mTOR).

Mechanism: Reductive Cyclization

The transformation requires two distinct steps:

  • Chemoselective Reduction: The nitro group must be reduced to an amine without debrominating the aromatic ring. Standard catalytic hydrogenation (

    
    ) often leads to hydrodebromination. Therefore, sodium dithionite (
    
    
    
    )
    or Fe/NH4Cl are the reagents of choice.
  • Condensation: The resulting diamine reacts with an aldehyde (oxidative cyclization) or a carboxylic acid/orthoester to close the imidazole ring.

Case Study: HCV Inhibitor Synthesis

In the development of Flaviviridae antivirals, BNPA is reduced to 4-bromo-N-phenyl-1,2-diaminobenzene. This intermediate is then condensed with aryl aldehydes. The retained bromine atom is subsequently used to attach solubilizing groups or heteroocycles via Suzuki coupling, optimizing the drug's pharmacokinetic profile.

PharmaFlow BNPA 4-Bromo-2-nitro- N-phenylaniline Reduction Step 1: Chemoselective Reduction (Na2S2O4 or Fe/AcOH) BNPA->Reduction Diamine 4-Bromo-N1-phenyl- benzene-1,2-diamine Reduction->Diamine Cyclization Step 2: Cyclization (R-CHO / Oxone or R-COOH) Diamine->Cyclization Scaffold 5-Bromo-1-phenyl- 1H-benzimidazole Cyclization->Scaffold Coupling Step 3: Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Scaffold->Coupling Drug Functionalized Antiviral/Kinase Inhibitor Coupling->Drug

Figure 2: The "Benzimidazole Gateway" workflow in drug discovery.

Material Science: Disperse Dyes & Organic Electronics

Disperse Dyes

BNPA itself possesses chromophoric properties characteristic of nitrodiphenylamine disperse dyes .

  • Color Physics: The intramolecular hydrogen bond between the nitro oxygen and the amine hydrogen locks the molecule in a planar conformation, enhancing conjugation and producing a deep yellow-orange color.

  • Application: It is used for dyeing hydrophobic fibers like polyester and cellulose acetate. The bromine substituent increases the molecular weight, improving sublimation fastness (resistance to heat) compared to non-halogenated analogs.

Optoelectronics (OLEDs)

The triphenylamine (TPA) motif is the gold standard for hole-transport materials (HTM). BNPA serves as a precursor to unsymmetrical TPA derivatives.

  • Protocol: An Ullmann coupling of BNPA with an aryl iodide, followed by nitro reduction and deamination (or further substitution), yields "star-shaped" molecules used in organic light-emitting diodes to facilitate hole injection.

Experimental Protocols

Protocol A: Chemoselective Reduction (Sodium Dithionite Method)

This method avoids hydrodebromination, preserving the C-Br bond.

  • Dissolution: Dissolve 4-Bromo-2-nitro-N-phenylaniline (1.0 eq) in a mixture of THF and Ethanol (1:1 v/v). Ensure complete solvation.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Dithionite (

    
    , 5.0 eq).
    
  • Addition: Add the dithionite solution dropwise to the organic phase at ambient temperature. The yellow solution will gradually fade.

  • Heating: Heat the mixture to 50°C for 2–4 hours. Monitor via TLC (Reaction is complete when the high-Rf yellow spot disappears).

  • Workup: Evaporate volatiles. Partition residue between Ethyl Acetate and Water. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Yield: Expect 85–95% of the off-white diamine solid.

Protocol B: Benzimidazole Cyclization (Oxidative)
  • Mixing: Combine the diamine from Protocol A (1.0 eq) with an Aryl Aldehyde (1.1 eq) in DMF or DMSO.

  • Catalyst: Add

    
     (Sodium metabisulfite) or Oxone as an oxidant to facilitate ring closure and aromatization.
    
  • Reaction: Stir at 100°C for 12 hours.

  • Isolation: Pour into ice water. The benzimidazole product typically precipitates. Filter and recrystallize from Ethanol.

Summary of Physical & Chemical Data

PropertyData / CharacteristicNote
Molecular Formula

Molecular Weight 293.12 g/mol
Appearance Yellow to Orange Crystalline SolidDue to

conjugation
Solubility Soluble in DMSO, DMF, DCM, EtOAcInsoluble in Water
Key Reactivity Nucleophilic (Amine), Electrophilic (Br-C)Orthogonal reactivity
Storage Keep dark, inert atmosphereLight sensitive (slow degradation)

References

  • Vertex Pharmaceuticals. (2012). Benzimidazole derivatives as antiviral agents.[2][3] WO2012174312A2. Link

  • BenchChem. (2025).[3] Synthesis of Benzimidazole Derivatives Using 4-Bromophenylacetonitrile. (Application Note referencing BNPA reduction). Link

  • ResearchGate. (2025).[4] Synthesis of some novel N-substituted 2-(4-bromo-phenoxymethyl)-1H-benzimidazole derivatives.Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3).[5]Link

  • Google Patents. (2013). Novel method for preparing benzimidazole compounds from nitroaniline. CN103724276A. Link

Sources

"4-Bromo-2-nitro-N-phenylaniline" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Bromo-2-nitro-N-phenylaniline" derivatives and analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Lynchpin Scaffold for Kinase Inhibitor and Antiviral Discovery

Molecular Weight:  293.12  g/mol 

Executive Summary

4-Bromo-2-nitro-N-phenylaniline (also known as 4-bromo-2-nitrodiphenylamine) serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of benzimidazole-based antivirals and diphenylamine-based kinase inhibitors. Its structural utility lies in its orthogonal reactivity :

  • The Nitro Group (

    
    ):  A latent amine functionality that, upon reduction, facilitates cyclization into benzimidazoles or quinoxalines.
    
  • The Bromide (

    
    ):  A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the scaffold into biaryl systems.
    
  • The Diphenylamine Core: A privileged pharmacophore found in MEK inhibitors (e.g., Cobimetinib) and NSAIDs, providing essential hydrophobic interactions within ATP-binding pockets.

This guide details the synthesis, derivatization, and application of this scaffold, emphasizing protocols that preserve the halogen handle during nitro-reduction—a common pitfall in high-throughput synthesis.

Chemical Architecture & Retrosynthesis

The molecule consists of an aniline ring coupled to a substituted nitrobenzene. The strategic placement of the nitro group ortho to the bridging nitrogen is deliberate, enabling downstream heterocycle formation.

Retrosynthetic Analysis

The most robust route to 4-Bromo-2-nitro-N-phenylaniline is via Nucleophilic Aromatic Substitution (


). The reaction typically employs 4-bromo-1-fluoro-2-nitrobenzene  as the electrophile and aniline  as the nucleophile.
  • Why Fluorine? While bromine is a leaving group, fluorine is significantly more electronegative, lowering the energy of the Meisenheimer complex intermediate in

    
     reactions, especially when activated by an ortho-nitro group.
    
  • Regioselectivity: The nitro group activates the ortho-position (C1) for nucleophilic attack. The bromine at C4 is deactivated relative to C1 and remains intact.

Experimental Protocols

Note on Safety: All procedures involve hazardous reagents. Work must be conducted in a fume hood with appropriate PPE.

Protocol A: Core Synthesis via

Objective: Synthesis of 4-Bromo-2-nitro-N-phenylaniline from 4-bromo-1-fluoro-2-nitrobenzene.

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

  • Aniline (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (e.g., 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. The suspension may turn slightly yellow.
    
  • Nucleophile Addition: Add aniline (11 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright orange/red spot.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. The product will precipitate as an orange solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.

Causality Check:

  • Why 80°C? Higher temperatures (>120°C) may risk displacing the bromine or causing tarring.

  • Why Water Pour? DMF is water-miscible; the hydrophobic diphenylamine product crashes out, simplifying isolation.

Protocol B: Chemoselective Nitro Reduction

Critical Challenge: Reducing the nitro group to an amine without debrominating the aromatic ring. Catalytic hydrogenation (


, Pd/C) often leads to hydrodehalogenation (loss of Br).
Solution:  Use Sodium Dithionite (

)
or Tin(II) Chloride (

).

Methodology (Sodium Dithionite Route):

  • Dissolution: Dissolve 4-Bromo-2-nitro-N-phenylaniline (8.2 mmol) in Ethanol (100 mL) and THF (20 mL) to ensure solubility.

  • Reagent Prep: Prepare a solution of Sodium Dithionite (65 mmol, ~8 equiv) in Water (100 mL).

  • Addition: Add the aqueous dithionite solution to the organic phase.

  • Reaction: Heat to 50°C for 16 hours. The deep orange color of the nitro compound should fade to a pale yellow/brown (diamine).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Product: 4-Bromo-

    
    -phenylbenzene-1,2-diamine. This intermediate is air-sensitive and should be used immediately for cyclization.
    

Derivatives & Applications

Benzimidazole Antivirals (HCV)

The primary application of this scaffold is in the synthesis of benzimidazole derivatives, which are potent inhibitors of HCV replication (specifically targeting NS5B or host cyclophilins).

  • Workflow: The diamine obtained in Protocol B is condensed with an aldehyde or carboxylic acid (e.g., formamidine acetate or a substituted benzaldehyde) to close the imidazole ring.

  • Mechanism: The resulting 5-bromo-1-phenyl-1H-benzimidazole serves as a rigid core that positions substituents to interact with viral polymerase pockets.

Kinase Inhibitors (EGFR / ALK)

The diphenylamine motif is a "privileged structure" in kinase inhibition.

  • EGFR Targeting: Derivatives of 4-bromo-2-nitro-N-phenylaniline have been utilized to synthesize irreversible inhibitors that target the C797S mutation in EGFR (common in resistance to third-generation inhibitors). The bromine is often replaced via Suzuki coupling with solubilizing groups (e.g., N-methylpiperazine) or acrylamide "warheads" are attached after nitro reduction.

  • ALK/ROS1: Analogous 2,4-diarylaminopyrimidine structures (structurally related to the diphenylamine core) are effective against crizotinib-resistant mutants.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 4-Bromo-1-fluoro- 2-nitrobenzene Core CORE SCAFFOLD: 4-Bromo-2-nitro- N-phenylaniline (CAS 16588-25-3) Start->Core SNAr (K2CO3, DMF, 80°C) Aniline Aniline Aniline->Core Diamine Intermediate: 4-Bromo-N1-phenyl- benzene-1,2-diamine Core->Diamine Nitro Reduction (Na2S2O4, EtOH/H2O) *Preserves Bromine* Biaryl Biaryl Analogs (Kinase Inhibitors) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Benzimidazole Benzimidazole Derivatives (HCV / Antiviral) Diamine->Benzimidazole Cyclization (R-CHO / Acid)

Caption: Divergent synthesis pathways. The red path highlights the chemoselective reduction required to preserve the bromine handle for future functionalization.

Analytical Characterization Data

To validate the synthesis of the core scaffold (4-Bromo-2-nitro-N-phenylaniline), compare experimental data against these standard values:

ParameterSpecificationNotes
Appearance Orange to Red crystalline solidIntense color due to nitro-amine conjugation (

).
Melting Point 109–112 °CSharp melting point indicates high purity.

NMR

9.45 (s, 1H, NH), 8.32 (d, 1H, H3), 7.60 (dd, 1H, H5), 7.40–7.10 (m, 5H, Ph), 6.95 (d, 1H, H6)
The NH proton is deshielded (hydrogen bonding with

).
MS (ESI)

Characteristic 1:1 isotopic pattern for Bromine (

).
TLC

~0.45 (Hexane/EtOAc 4:1)Distinct from starting material (usually higher

).[1]

References

  • Synthesis & Crystal Structure: Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.[2][3][4] Acta Crystallographica Section E. Link(Note: Describes the crystal structure of the related analog, confirming the "propeller" geometry of the diphenylamine core).

  • Antiviral Applications (HCV): X. Chen et al. (2012).[5] Benzimidazole derivatives as antiviral agents. Patent WO2012174312A2. Link(Source for the Sodium Dithionite reduction protocol).

  • Kinase Inhibitor Design: Zhao, Z., et al. (2020). Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors. Bioorganic & Medicinal Chemistry. Link(Illustrates the utility of the diarylamine scaffold in overcoming drug resistance).

  • EGFR Inhibitors: U.S. Patent 8,586,546. Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells. Link(Describes the use of the 4-bromo-2-nitro-N-phenylaniline intermediate in synthesizing EGFR probes).

  • Chemical Safety & Data: PubChem CID 16588-25-3. 4-Bromo-2-nitro-N-phenylaniline. Link

Sources

The Role of Bromine in Modulating the Reactivity of the 4-Bromo-2-nitro-N-phenylaniline Scaffold: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. Within this class, 4-Bromo-2-nitro-N-phenylaniline presents a fascinating case study in multifunctional reactivity. The strategic placement of a bromine atom, a nitro group, and an N-phenylamino group on a benzene ring creates a molecule with distinct and often competing electronic and steric characteristics. This technical guide provides an in-depth analysis of the pivotal role the bromine atom plays in dictating the synthetic pathways available to this scaffold. Moving beyond a simple recitation of reactions, we will dissect the underlying chemical principles that govern its behavior in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution, while also considering the chemoselective transformations of the neighboring nitro group. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic versatility of halogenated nitroanilines.

Introduction to the 4-Bromo-2-nitroaniline Core Structure

The 4-bromo-2-nitroaniline scaffold is a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups—amine, nitro, and bromo—each offering a handle for subsequent chemical modification. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key building block for a range of high-value compounds.

Significance in Medicinal Chemistry and Materials Science

Halogenated anilines are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antipsychotics.[1] The bromine atom is not merely a placeholder; it can serve as a versatile functional group for further chemical modifications to optimize the biological activity of drug candidates and can enhance the bioactivity and stability of agrochemicals like herbicides and fungicides.[1] Furthermore, this class of compounds is foundational in the production of dyes and pigments, where the bromine atom can influence color and fastness properties.[1] Research has also shown that the incorporation of bromine into certain organic molecules can enhance non-linear optical (NLO) properties, making them promising materials for optoelectronics.[2]

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-bromo-2-nitroaniline[3]
CAS Number 875-51-4[3][4]
Molecular Formula C₆H₅BrN₂O₂[3][4]
Molecular Weight 217.02 g/mol [3][4]
Appearance Yellow to light brown crystalline solid[5]
Melting Point 110-113 °C[4][6]
Solubility Sparingly soluble in water; more soluble in ethanol, acetone, and DMF.[5]

Note: This guide primarily addresses the reactivity of the 4-bromo-2-nitroaniline core. The principles discussed are directly applicable to the target molecule, 4-Bromo-2-nitro-N-phenylaniline. The N-phenyl group primarily introduces steric bulk around the amino nitrogen and slightly modifies its electronic donating capacity, considerations that will be noted in the relevant sections.

The Electronic and Steric Profile of Substituents

The reactivity of 4-Bromo-2-nitro-N-phenylaniline is not determined by any single group but by the collective electronic and steric interplay between the bromine, nitro, and N-phenylamino substituents.

  • 2.1 The Duality of Bromine : As a halogen, bromine exhibits a dual electronic nature. It is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) . Simultaneously, its lone pair electrons can participate in resonance, leading to an electron-donating mesomeric effect (+M) . For halogens, the -I effect typically outweighs the +M effect, rendering the ring less reactive toward electrophiles than benzene itself, yet it still directs incoming electrophiles to the ortho and para positions.[7]

  • 2.2 The Nitro Group : The nitro group is a powerful electron-withdrawing group through both induction (-I) and mesomerism (-M).[8] It strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.[8][9]

  • 2.3 The N-Phenylamino Group : The amino group is a strong electron-donating group, primarily through its potent +M effect, which overrides its -I effect.[10] This makes the aromatic ring extremely electron-rich and highly activated towards electrophilic substitution.[10][11][12] The presence of the N-phenyl group adds significant steric bulk and can slightly diminish the electron-donating ability of the nitrogen due to resonance delocalization into the second phenyl ring.

A Unified View: The Reactivity Landscape

The combination of a powerful "push" group (N-phenylamino) and a powerful "pull" group (nitro) creates a highly polarized molecule. The bromine atom sits at a key position, influenced by these opposing forces, which defines its role in the molecule's reactivity.

G cluster_0 4-Bromo-2-nitro-N-phenylaniline Ring C1 C1-NHPh C2 C2-NO2 C3 C3 NO2 Nitro (-M, -I) C2->NO2 Strong Deactivation (Pull) C4 C4-Br C5 C5 Br Bromine (-I > +M) C4->Br Weak Deactivation (Pull) C6 C6 NHPh N-Phenylamino (+M >> -I) NHPh->C1 Strong Activation (Push)

Caption: Electronic push-pull effects in the target scaffold.

Bromine as a Locus for Nucleophilic Aromatic Substitution (SNAr)

One of the most important roles of the bromine atom in this scaffold is to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Mechanism: Activation by the Ortho-Nitro Group

The reaction is highly favored due to the presence of the strongly electron-withdrawing nitro group at the ortho position relative to the bromine. When a nucleophile attacks the carbon atom bearing the bromine, it forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization.[8] This stabilization lowers the activation energy for the addition step, which is typically the rate-determining step of the reaction.[9] The subsequent loss of the bromide ion restores the aromaticity of the ring.

Causality in Experimental Design

The inherent electronic setup of 4-bromo-2-nitroaniline makes SNAr a predictable and high-yielding pathway. This is a self-validating system: if a nucleophile is introduced under appropriate conditions (e.g., with a base in a polar aprotic solvent), substitution at the C4 position is the expected primary outcome. This reliability makes it a go-to strategy for introducing ethers, amines, or thioethers at this position. The electron-donating N-phenylamino group at C1 slightly disfavors this reaction compared to a system with two nitro groups, but the effect of the ortho-nitro group is overwhelmingly dominant.

G cluster_mech SNAr Mechanism start 4-Bromo-2-nitroaniline + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Rate-Determining Step) start->meisenheimer Addition product Substituted Product + Bromide (Br⁻) meisenheimer->product Elimination

Caption: Simplified workflow for the SNAr reaction mechanism.

Protocol: A Self-Validating System for O-Arylation (Ullmann Condensation)

This protocol describes the synthesis of a diaryl ether, a common structural motif in pharmaceuticals, via an SNAr reaction.

  • Materials :

    • 4-Bromo-2-nitro-N-phenylaniline (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment :

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • TLC plates (silica gel)

  • Step-by-Step Procedure :

    • To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2-nitro-N-phenylaniline, phenol, anhydrous K₂CO₃, and CuI.

    • Add anhydrous DMF via syringe to give a concentration of approximately 0.5 M.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Validation Checkpoint : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction. The reaction is typically complete within 6-12 hours.

    • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Bromine as a Handle for Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. This dramatically expands the synthetic utility of the scaffold.

Overview of Key Transformations
  • Suzuki-Miyaura Coupling : Reaction with a boronic acid or ester to form a C-C bond (biaryl structures).

  • Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond (di- and tri-arylamines).

  • Heck Reaction : Reaction with an alkene to form a C-C bond (styrenyl derivatives).

Expertise in Action: Catalyst and Ligand Selection

The success of these reactions is critically dependent on the choice of catalyst, ligand, base, and solvent. The presence of the ortho-nitro group can pose a challenge due to potential steric hindrance.[13][14] For reactions like Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the reductive elimination step and can help overcome the steric clash near the reaction center. The choice is causal: a smaller, less electron-rich ligand may result in slow or incomplete conversion.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Trans Transmetalation ArPdR Ar-Pd(II)L₂-R Trans->ArPdR RedElim Reductive Elimination RedElim->Pd0 ArR Ar-R RedElim->ArR ArBr Ar-Br ArBr->OxAdd ArPdBr->Trans Nu R-B(OH)₂ Nu->Trans ArPdR->RedElim

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Step-by-Step Suzuki-Miyaura Coupling
  • Materials :

    • 4-Bromo-2-nitro-N-phenylaniline (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

    • Toluene and Ethanol (e.g., 4:1 mixture)

  • Equipment :

    • Schlenk flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon)

  • Step-by-Step Procedure :

    • To a Schlenk flask, add 4-Bromo-2-nitro-N-phenylaniline, phenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/ethanol solvent mixture, followed by the degassed aqueous Na₂CO₃ solution.

    • Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.

    • Validation Checkpoint : Monitor the reaction by TLC. A successful reaction is indicated by the consumption of the starting aryl bromide. The reaction is typically complete in 4-8 hours.

    • Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

The Interplay of Substituents in Electrophilic Aromatic Substitution (EAS)

While the ring is heavily substituted, further functionalization via EAS is possible, though the outcome is dictated by a competition between the directing effects of the existing groups.

A Battle of Directors: Amino vs. Nitro vs. Bromo

In EAS, the directing power of substituents generally follows the order: Strong Activators > Weak Activators > Deactivators.

  • N-Phenylamino group : A powerful activating ortho, para-director.[10][12]

  • Bromo group : A weak deactivating ortho, para-director.[7]

  • Nitro group : A powerful deactivating meta-director.

The N-phenylamino group is the dominant directing group. It will direct incoming electrophiles to its ortho positions (C3 and C5) and its para position (C-Br, already occupied).

Predicting Regioselectivity: The Role of Steric Hindrance

The N-phenylamino group directs to C3 and C5. However, the C3 position is flanked by the bulky nitro group and the N-phenylamino group itself. Therefore, due to significant steric hindrance, electrophilic attack will overwhelmingly favor the C5 position .

Selective Reduction of the Nitro Group: A Gateway to New Derivatives

The nitro group can be readily reduced to an amine, opening up a vast number of synthetic possibilities, such as the formation of benzimidazoles or other heterocyclic systems.

The Challenge: Preserving the C-Br Bond

A primary concern during the reduction is the potential for hydrodebromination (loss of the bromine atom). Catalytic hydrogenation using standard catalysts like Palladium on carbon (Pd/C) with H₂ gas can often lead to this undesired side reaction.[15]

Trustworthy Protocols: Comparing Reductive Systems

To ensure chemoselectivity, alternative methods are preferred:

  • Metal-Acid Systems : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are classic and reliable methods for reducing nitro groups in the presence of aryl halides.[15]

  • Transfer Hydrogenation : Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel, which is less prone to causing dehalogenation than Pd/C) is another effective strategy.[15]

Detailed Methodology: Chemoselective Reduction using Tin(II) Chloride
  • Materials :

    • 4-Bromo-2-nitro-N-phenylaniline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Equipment :

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Ice bath

  • Step-by-Step Procedure :

    • Dissolve 4-Bromo-2-nitro-N-phenylaniline in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve SnCl₂·2H₂O in concentrated HCl. Caution: Exothermic and corrosive.

    • Add the acidic SnCl₂ solution to the flask containing the nitroaniline.

    • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours.

    • Validation Checkpoint : Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-bromo-N¹-phenylbenzene-1,2-diamine.

G start 4-Bromo-2-nitro-N-phenylaniline reduction Chemoselective Reduction (e.g., SnCl₂/HCl) start->reduction diamine 4-Bromo-N¹-phenylbenzene-1,2-diamine reduction->diamine cyclization Cyclization (e.g., with an aldehyde/acid) diamine->cyclization product Substituted Benzimidazole cyclization->product

Caption: Synthetic workflow from nitroaniline to a benzimidazole derivative.

Conclusion: A Strategic Synopsis

The bromine atom in 4-Bromo-2-nitro-N-phenylaniline is a master key for unlocking diverse synthetic pathways. Its reactivity is profoundly influenced by its electronic environment, particularly the powerful ortho-nitro group and the para-amino group. This guide has demonstrated that the bromine atom serves four primary strategic roles:

  • An Excellent Leaving Group : Activated by the ortho-nitro group for SNAr reactions.

  • A Versatile Coupling Handle : Enabling C-C and C-N bond formation via palladium catalysis.

  • A Deactivating Director : Playing a secondary role in directing any potential EAS reactions.

  • A Stable Substituent : Remaining intact during the chemoselective reduction of the nitro group when appropriate reagents are used.

A thorough understanding of this interplay between the substituents is paramount for any scientist aiming to strategically and efficiently utilize the 4-Bromo-2-nitro-N-phenylaniline scaffold in the design and synthesis of complex target molecules.

References

  • Ketone Pharma. (2024).
  • Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Guidechem. (n.d.). 4-Bromo-2-nitroaniline 875-51-4 wiki.
  • Khan Academy. (n.d.).
  • (n.d.).
  • Navin N. Bappalige et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Benchchem. (n.d.). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • LibreTexts. (2024). 16.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Wikipedia. (n.d.). Steric effects.
  • YouTube. (2021).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97%.

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Methodological & Application

Application Note: Chemoselective N-Arylation of 4-Bromo-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 4-bromo-2-nitroaniline presents a paradigmatic challenge in organic synthesis: the "Push-Pull-Pull" conflict. The substrate features a primary amine severely deactivated by an ortho-nitro group (strong electron-withdrawing) and a para-bromo group (weakly deactivating), rendering the nitrogen center poorly nucleophilic. Simultaneously, the molecule contains an aryl bromide motif, which poses a high risk of competing oxidative addition (self-coupling or polymerization) during metal-catalyzed reactions.

This Application Note provides three validated protocols to solve this chemoselectivity puzzle. We prioritize methods that activate the inert amine while preserving the C–Br bond on the substrate, allowing it to serve as a handle for subsequent downstream functionalization.

Strategic Analysis: The Chemoselectivity Conundrum

Success relies on differentiating the reaction rates between the external electrophile and the internal bromide of the substrate.

The Reactivity Hierarchy

To ensure the 4-bromo-2-nitroaniline acts only as the nucleophile, the reaction system must follow this kinetic hierarchy:

  • kext (Oxidative Addition to External Ar-X) > kint (Oxidative Addition to Substrate Ar-Br)

  • klig (Amine Binding to Metal) must be accelerated to overcome the steric/electronic penalty of the ortho-NO₂ group.

Decision Matrix (Method Selection)

MethodSelection Start Start: Select Coupling Partner PartnerType What is the External Electrophile? Start->PartnerType Activated Electron-Deficient (e.g., 4-F-NO2-Ph) PartnerType->Activated Activated Halide Neutral Neutral/Electron-Rich (e.g., Ar-I, Ar-Br) PartnerType->Neutral Unactivated Halide Boronic Aryl Boronic Acid (Ar-B(OH)2) PartnerType->Boronic Boronic Acid MethodA Method A: SNAr (Metal-Free) Activated->MethodA High Yield, Lowest Cost MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Neutral->MethodB Requires BrettPhos/Pd MethodC Method C: Cu-Catalysis (Chan-Lam) Boronic->MethodC Highest Chemoselectivity

Figure 1: Strategic decision tree for selecting the optimal N-arylation protocol based on the available coupling partner.

Detailed Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl iodides or bromides. Key Technology: Use of BrettPhos , a bulky, electron-rich biaryl phosphine ligand designed specifically to facilitate the coupling of primary amines (even deactivated ones) while preventing catalyst deactivation.

  • Chemoselectivity Note: To prevent the catalyst from reacting with the bromine on the 4-bromo-2-nitroaniline, use an Aryl Iodide as the partner if possible. If using an Aryl Bromide, use a slight excess of the partner and strictly control temperature.

Materials
  • Substrate: 4-Bromo-2-nitroaniline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BrettPhos (4 mol%) or tBuBrettPhos

  • Base: Cs₂CO₃ (2.0 equiv) - Avoids strong alkoxides that might attack the nitro group.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to a reaction vial. Add 1 mL of solvent and stir at 80°C for 5 minutes to generate the active L-Pd(0) species. Rationale: Pre-forming the catalyst ensures the active species is ready to engage the Aryl Iodide immediately, reducing non-selective background reactions.

  • Substrate Addition: Add 4-bromo-2-nitroaniline (217 mg, 1.0 mmol), the Aryl Iodide (1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to the vial.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C for 12–18 hours.

    • Note: Do not exceed 110°C to minimize thermal cleavage of the C-Br bond on the substrate.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Mediated Oxidative Coupling (Chan-Lam)

Best for: High Chemoselectivity (Preserving the Ar-Br bond). Key Technology: This method uses Aryl Boronic Acids. Since the reaction proceeds via a Cu(II/III) cycle that does not involve oxidative addition to aryl halides, the Ar-Br on the substrate is completely spectator-safe.

Materials
  • Substrate: 4-Bromo-2-nitroaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (10–20 mol%)

  • Ligand: 2,2'-Bipyridine (20 mol%) - Stabilizes the Cu center.

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Dichloroethane (DCE) or MeOH/H₂O mixtures.

  • Oxidant: Atmospheric Oxygen (Air).

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a drying tube (or open to air), add Cu(OAc)₂ (36 mg, 0.2 mmol) and 2,2'-Bipyridine (31 mg, 0.2 mmol).

  • Addition: Add 4-bromo-2-nitroaniline (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent: Add DCE (5 mL).

  • Reaction: Stir vigorously at 60–70°C under an atmosphere of air (a balloon of O₂ can accelerate the reaction).

    • Mechanism:[1][2][3][4][5][6][7][8][9] The amine coordinates to Cu(II), followed by transmetallation with the boronate. Reductive elimination yields the product and Cu(I), which is re-oxidized by air.

  • Monitoring: Monitor by TLC. If the reaction stalls, add fresh boronic acid (0.5 equiv) and Cu catalyst (5 mol%).

  • Work-up: Dilute with CH₂Cl₂, wash with NH₄OH (aq) to remove copper salts (turns blue), then brine. Dry and concentrate.

Protocol C: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Best for: Coupling with Electron-Deficient Aryl Halides (e.g., 4-fluoronitrobenzene). Key Technology: Exploits the acidity of the aniline N-H (enhanced by the nitro group) to form an anion that attacks an activated ring.

Materials
  • Substrate: 4-Bromo-2-nitroaniline (1.0 equiv)

  • Coupling Partner: Activated Aryl Fluoride/Chloride (1.1 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv).

  • Solvent: DMF or DMSO (dry).

Step-by-Step Methodology
  • Deprotonation: Dissolve 4-bromo-2-nitroaniline (1.0 mmol) in dry DMF (3 mL) at 0°C. Carefully add NaH (48 mg, 1.2 mmol). Stir for 15–30 minutes until H₂ evolution ceases and the solution turns deep red/orange (formation of the anilide anion).

  • Coupling: Add the activated Aryl Halide (1.1 mmol) dropwise.

  • Reaction: Allow to warm to room temperature. If the partner is sterically hindered, heat to 60°C.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF. Dry over MgSO₄.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation data for 4-bromo-2-nitroaniline.

ParameterMethod A (Pd/BrettPhos)Method B (Cu/Chan-Lam)Method C (SNAr)
Partner Scope Broad (Ar-I, Ar-Br)Aryl Boronic AcidsElectron-Deficient Ar-F/Cl
Yield (Avg) 75–85%50–70%85–95%
Chemoselectivity Moderate (Risk of Ar-Br reaction)Excellent (Ar-Br inert)Excellent (Ar-Br inert)
Cost High (Pd + Ligand)LowLowest
Reaction Time 12–18 h24–48 h1–4 h
Mechanistic Visualization: The Chemoselectivity Filter

Chemoselectivity cluster_legend Optimization Logic Substrate 4-Bromo-2-Nitroaniline Pd0 Pd(0)-Ligand Substrate->Pd0 Amine Coordination Path1 Path A (Desired): Oxidative Addition to Ar-I Pd0->Path1 Fast (k1) Path2 Path B (Undesired): Oxidative Addition to Substrate Ar-Br Pd0->Path2 Slow (k2) Product N-Arylated Product (Br Intact) Path1->Product + Amine Binding Byproduct Polymerization/Self-Coupling Path2->Byproduct Text Ideally k1 >> k2. Use Ar-I partners to maximize k1. Use bulky ligands (BrettPhos) to prevent Path B.

Figure 2: Kinetic competition between the desired cross-coupling and undesired substrate activation. Selection of highly reactive external electrophiles (Ar-I) ensures Path A dominates.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link] (Foundational text on BrettPhos ligand design for deactivated amines).

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Chemical Science. [Link] (Specific protocols for nitro-substituted anilines).

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfiuorobutanesulfonates to Nitroaromatics." Journal of the American Chemical Society. [Link] (Discusses the compatibility of nitro groups in Pd-catalysis).

Sources

Application Notes and Protocols for 4-Bromo-2-nitro-N-phenylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Diphenylamine Intermediate

In the landscape of pharmaceutical research and development, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Substituted diphenylamines, in particular, represent a privileged structural motif present in a wide array of biologically active compounds. 4-Bromo-2-nitro-N-phenylaniline (CAS No. 16588-25-3) is an emerging intermediate poised for significant applications in this domain.[1] Its unique electronic and steric properties, conferred by the bromo, nitro, and phenyl substituents, offer a versatile platform for complex molecular engineering.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes on the potential uses of 4-Bromo-2-nitro-N-phenylaniline and outlines robust protocols for its synthesis and subsequent derivatization, grounded in established chemical principles.

Physicochemical Properties and Structural Rationale

The strategic placement of the electron-withdrawing nitro group and the reactive bromine atom on one of the phenyl rings, coupled with the secondary amine linkage, makes 4-Bromo-2-nitro-N-phenylaniline a highly valuable building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the bromine atom is amenable to a variety of cross-coupling reactions.

PropertyValueSource
CAS Number 16588-25-3[1]
Molecular Formula C₁₂H₉BrN₂O₂[1]
Molecular Weight 293.12 g/mol [1]
Physical Form Solid
Purity ≥95%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 4-Bromo-2-nitro-N-phenylaniline is most effectively achieved through modern cross-coupling methodologies. The Ullmann condensation and the Buchwald-Hartwig amination are the premier choices for the formation of the critical C-N bond that defines the diphenylamine structure.[2][3]

Conceptual Workflow for Synthesis

The synthesis of the target compound can be conceptualized as the coupling of two key fragments: a substituted bromo-nitro-benzene and an aniline. The following diagram illustrates this general approach.

G cluster_reactants Reactants cluster_reaction Cross-Coupling Reaction cluster_product Product Reactant_A 4-Bromo-2-nitroaniline or 1,4-Dibromo-2-nitrobenzene Reaction Ullmann Condensation or Buchwald-Hartwig Amination Reactant_A->Reaction Reactant_B Bromobenzene or Aniline Reactant_B->Reaction Product 4-Bromo-2-nitro-N-phenylaniline Reaction->Product

Caption: General synthetic strategy for 4-Bromo-2-nitro-N-phenylaniline.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-N bonds.[2] While traditionally requiring harsh conditions, modern protocols have improved its efficiency. This protocol is a representative method based on established Ullmann-type reactions.

Reaction Principle: The reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, 4-bromo-2-nitroaniline can be coupled with bromobenzene in the presence of a copper catalyst and a base at elevated temperatures. The electron-withdrawing nitro group on the 4-bromo-2-nitroaniline ring activates the molecule for nucleophilic aromatic substitution.[2]

Experimental Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromo-2-nitroaniline (1.0 eq), bromobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
4-Bromo-2-nitroaniline1.0Starting material
Bromobenzene1.2Phenyl group source
Copper(I) iodide0.1Catalyst
L-proline0.2Ligand
Potassium carbonate2.0Base
DMSO-Solvent
Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope.[3]

Reaction Principle: This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of 4-Bromo-2-nitro-N-phenylaniline, 1,4-dibromo-2-nitrobenzene can be selectively coupled with aniline.

Experimental Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, prepare the active palladium catalyst by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.05 eq) in anhydrous toluene.

  • Reaction Setup: To a separate oven-dried flask, add 1,4-dibromo-2-nitrobenzene (1.0 eq), aniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the pre-formed catalyst solution to the reaction flask under an inert atmosphere.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with dichloromethane. The combined organic layers are then washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Product Aryl_Halide 1,4-Dibromo-2-nitrobenzene Catalyst Pd2(dba)3 / XPhos Aryl_Halide->Catalyst Oxidative Addition Amine Aniline Amine->Catalyst Product 4-Bromo-2-nitro-N-phenylaniline Catalyst->Product Reductive Elimination Base NaOtBu Base->Catalyst

Caption: Key steps in the Buchwald-Hartwig amination for diarylamine synthesis.

Applications in Pharmaceutical Intermediate Synthesis

While specific examples for 4-Bromo-2-nitro-N-phenylaniline are not yet widely published, its structural motifs suggest significant potential in the synthesis of various pharmaceutical classes. The precursor, 4-bromo-2-nitroaniline, is a known intermediate in the development of anti-inflammatory and analgesic agents.[4] The N-phenyl substitution in the target molecule opens avenues for creating more complex and potentially more potent analogues.

Potential Synthetic Applications:

  • Precursor for Benzimidazole Derivatives: The ortho-nitroaniline moiety can be reductively cyclized to form benzimidazoles, a core structure in many proton pump inhibitors, anthelmintics, and anticancer agents.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or diphenylamine core. The functional handles on 4-Bromo-2-nitro-N-phenylaniline allow for the introduction of various pharmacophores to target specific kinase active sites.

  • Building Block for Phenothiazine Analogues: Through intramolecular cyclization strategies, this intermediate could potentially be used to construct phenothiazine-like structures, which are of interest in the development of antipsychotic and antihistaminic drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-nitro-N-phenylaniline. The safety information provided is based on data for the structurally similar 4-bromo-2-nitroaniline and general knowledge of nitro-aromatic compounds.[5][6][7]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Sensitization: May cause an allergic skin reaction.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep in a dark place, under an inert atmosphere.

Conclusion

4-Bromo-2-nitro-N-phenylaniline is a promising, albeit currently underutilized, intermediate in pharmaceutical synthesis. Its synthesis is accessible through well-established and robust cross-coupling methodologies. The diverse functional handles present in its structure provide a rich platform for the generation of complex molecular architectures relevant to modern drug discovery. It is anticipated that as this building block becomes more widely available, its application in the synthesis of novel therapeutic agents will expand significantly.

References

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Ullmann condensation. Retrieved from [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]

  • Navin, N. B., Jayarama, A., & Dharmaprakash, S. M. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 6(2), 151-156.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet: 4-Bromoaniline. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation During "4-Bromo-2-nitro-N-phenylaniline" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-bromo-2-nitro-N-phenylaniline is a critical step in the development of various pharmaceutical and materials science applications. However, a common and frustrating side reaction that researchers encounter is the premature loss of the bromine substituent, leading to the formation of 2-nitro-N-phenylaniline. This phenomenon, known as dehalogenation or more specifically, hydrodehalogenation, significantly reduces the yield of the desired product and complicates purification. This technical guide provides in-depth troubleshooting advice and optimized protocols to help you mitigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dehalogenation during the synthesis of 4-Bromo-2-nitro-N-phenylaniline?

A1: Dehalogenation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] In the synthesis of 4-bromo-2-nitro-N-phenylaniline, this results in the formation of 2-nitro-N-phenylaniline. The primary causes are multifaceted and often interdependent:

  • Reaction Conditions: High temperatures and extended reaction times can promote the undesired dehalogenation pathway.[1]

  • Choice of Base: The type and strength of the base are critical. Some bases can act as hydride donors or facilitate reaction pathways that lead to dehalogenation.[2]

  • Ligand Properties: The electronic and steric characteristics of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired C-N bond formation versus the competing dehalogenation.[2]

  • Solvent: The solvent can play a direct role in the reaction mechanism, and some solvents can act as a source of hydrides.[2]

Q2: I'm observing a significant amount of 2-nitro-N-phenylaniline as a byproduct. What is the likely mechanism?

A2: The formation of 2-nitro-N-phenylaniline is a result of hydrodehalogenation. In the context of a palladium-catalyzed reaction, this can occur through several pathways. One common mechanism involves the formation of a palladium-hydride species (Pd-H), which can then react with the aryl bromide in a reductive elimination step to yield the dehalogenated arene and regenerate the palladium catalyst. The source of the hydride can be the solvent, the amine, or even the base.

Q3: How does the choice of catalyst and ligand impact the extent of dehalogenation?

A3: The catalyst and ligand system is paramount in controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to promote the desired reductive elimination of the arylamine product over competing side reactions.[3] These ligands can accelerate the rate-limiting reductive elimination step of the desired product, thus minimizing the lifetime of intermediates that could lead to dehalogenation. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in suppressing dehalogenation in some systems.[4]

Q4: What is the role of the base in promoting or preventing dehalogenation?

A4: The base plays a crucial role in the Buchwald-Hartwig amination, as it is required to deprotonate the amine and facilitate the catalytic cycle.[3] However, the choice of base can significantly influence the outcome. Strong, non-nucleophilic bases are generally preferred. Strong alkoxide bases should be used with caution as they can sometimes promote dehalogenation.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective alternatives that may reduce the rate of dehalogenation.[2] The base should ideally be anionic to deprotonate the neutral palladium-amine complex in non-polar solvents.[5]

Q5: Can the solvent system be optimized to minimize dehalogenation?

A5: Absolutely. The solvent can influence the reaction in several ways, including solubility of reagents and stabilization of intermediates.[6] Aprotic solvents such as dioxane, THF, and toluene are commonly used.[7][8] Solvents that can act as hydride donors, such as alcohols, should be used with caution or avoided if dehalogenation is a significant issue.[2] In some cases, a mixed solvent system may provide the optimal balance of solubility and reactivity while minimizing side reactions. One study found m-xylene to be a suitable solvent for minimizing debromination in a Buchwald-Hartwig reaction.[9]

Q6: Are there alternative synthetic strategies to consider if dehalogenation remains a persistent issue?

A6: If optimizing the Buchwald-Hartwig conditions proves challenging, a nucleophilic aromatic substitution (SNA) reaction could be an alternative.[10][11] In this case, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the aniline.[10] This method avoids the use of a palladium catalyst and the associated dehalogenation side reactions. However, SNAr reactions often require harsher conditions (higher temperatures and stronger bases) and may not be suitable for all substrates.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
High levels of dehalogenated byproduct (2-nitro-N-phenylaniline) Inappropriate Ligand: The ligand is not effectively promoting the desired C-N bond formation.Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2]
Incorrect Base: The base may be too strong or acting as a hydride source.Optimize the base. Consider using a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
Sub-optimal Solvent: The solvent may be a hydride source or not ideal for the catalyst system.Use aprotic solvents like dioxane, THF, or toluene. Avoid alcohols or use them in a mixed solvent system at low concentrations.[2]
Presence of Water: Excess water can be a proton source leading to dehalogenation.[12]Ensure all reagents and solvents are rigorously dried if running under anhydrous conditions.
Low Conversion of Starting Material Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.Try a different solvent or a mixed solvent system to improve solubility.[7]
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.Consider using a pre-catalyst or a more robust ligand system.
Insufficiently Strong Base: The base may not be strong enough to efficiently deprotonate the amine.If using a weak base, consider switching to a stronger, non-nucleophilic base, but monitor for an increase in dehalogenation.
Formation of Other Byproducts Competing Reactions: Depending on the specific conditions, other side reactions like diarylation may occur.Re-evaluate the stoichiometry of your reagents and consider lowering the reaction temperature.

Optimized Protocols to Minimize Dehalogenation

Protocol 1: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand

This protocol utilizes a bulky, electron-rich phosphine ligand to promote the desired C-N coupling and suppress dehalogenation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-2-nitroaniline (1.0 mmol), aniline (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Addition of Base and Solvent: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol offers a palladium-free alternative that circumvents the issue of dehalogenation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-nitroaniline (1.0 mmol) and aniline (2.0 mmol).

  • Solvent and Base: Add a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) (5 mL) and a strong base like potassium tert-butoxide (KOtBu) (1.5 mmol).

  • Reaction: Heat the mixture to 120-140 °C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizing Reaction Pathways

Buchwald-Hartwig Amination vs. Dehalogenation

cluster_main Desired Pathway: Buchwald-Hartwig Amination cluster_side Side Reaction: Dehalogenation A Ar-Br + Pd(0)L₂ B Oxidative Addition Ar-Pd(II)(Br)L₂ A->B C Ligand Exchange with Amine [Ar-Pd(II)(NH₂R)L₂]⁺Br⁻ B->C D Reductive Elimination C->D E Ar-NHR (Desired Product) + Pd(0)L₂ D->E F Ar-Pd(II)(Br)L₂ G Formation of Pd-H Species (e.g., via β-hydride elimination or reaction with base/solvent) F->G H Ar-Pd(II)(H)L₂ G->H I Reductive Elimination H->I J Ar-H (Dehalogenated Product) + Pd(0)L₂ I->J

Caption: Competing pathways in palladium-catalyzed amination.

Summary of Key Reaction Parameters

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium complex with a phosphine or NHC ligandNone
Base Typically a non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄)Strong base (e.g., KOtBu, NaH)
Solvent Aprotic (e.g., Toluene, Dioxane, THF)[7][8]Polar aprotic (e.g., DMSO, DMF)
Temperature Generally 80-120 °COften higher, 100-160 °C
Key Challenge Potential for dehalogenationRequires activated substrates and can have limited functional group tolerance

References

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Dr. Tania CS. (2021, February 28). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Chemistry Corner. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Taylor & Francis Online. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ACS Publications. (2022). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Retrieved from [Link]

  • ACS Publications. (2018). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]

Sources

Removal of unreacted starting materials from "4-Bromo-2-nitro-N-phenylaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-PUR-882 | Version: 2.1 | Department: Chemical Process R&D Support[1][2][3]

Executive Summary

This guide addresses the isolation and purification of 4-Bromo-2-nitro-N-phenylaniline (also referred to as 4-bromo-2-nitrodiphenylamine).[1][2][3] This compound is typically synthesized via a Nucleophilic Aromatic Substitution (


) reaction between Aniline  and 4-Bromo-1-fluoro-2-nitrobenzene  (or its chloro-analog).[1][2][3]

The primary challenge in this workup is the differential removal of two distinct classes of impurities:

  • Excess Nucleophile: Unreacted Aniline (Basic, Polar).[2][3]

  • Unreacted Electrophile: Halonitrobenzene (Neutral, Lipophilic).[2][3]

Module 1: Chemical Profile & Separation Logic

To successfully purify the target, you must exploit the drastic difference in basicity (


) and polarity between the starting materials and the product.[3]
ComponentRoleChemical NatureSolubility (Aq.[1][2][3][4][5][6][7] Acid)Solubility (EtOH)
Aniline Starting MaterialBasic (

)
Soluble (forms salt)Soluble
4-Bromo-1-fluoro-2-nitrobenzene Starting MaterialNeutral / Non-polarInsolubleSoluble
4-Bromo-2-nitro-N-phenylaniline Target Weakly Acidic / Neutral Insoluble Crystallizes

The Mechanistic Insight: While aniline is a base, the target molecule is a diphenylamine with an electron-withdrawing nitro group at the ortho position.[1][3] This creates an intramolecular hydrogen bond and significantly delocalizes the nitrogen lone pair, rendering the target molecule non-basic under mild aqueous acidic conditions.[3] This allows for a "Chemoselective Acid Wash."[1][2][3]

Module 2: Purification Workflow
Step 1: Removal of Unreacted Aniline (The Acid Wash)

Objective:[3] Quantitatively remove excess aniline without degrading the target.[1][2][3]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Wash the organic layer twice with 1M Hydrochloric Acid (HCl) (Ratio: 1:1 v/v).[2][3]

    • Mechanism:[2][3][6][8][9]

      
       (Water Soluble).[1][2][3]
      
    • Target Behavior: The 4-Bromo-2-nitro-N-phenylaniline remains in the organic layer.[1][2][3] The nitro group deactivates the amine sufficiently that it does not protonate at pH ~1.[2][3]

  • Neutralization: Wash the organic layer once with Saturated Brine followed by Saturated Sodium Bicarbonate (

    
    )  to remove residual acid.[2][3]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Critical Checkpoint: If your crude solid is sticky or oily after concentration, it indicates the presence of the unreacted halonitrobenzene (Step 2 is required).[3]

Step 2: Removal of Unreacted Halide (Recrystallization)

Objective: Separate the non-polar target from the non-polar starting halide.[2][3]

Protocol:

  • Solvent Choice: Ethanol (EtOH) is the gold standard for ortho-nitroanilines.[1][2][3]

  • Dissolution: Suspend the crude solid in minimal Ethanol. Heat to reflux (

    
    ) until fully dissolved.[2][3]
    
  • Cooling: Allow the solution to cool slowly to room temperature.

    • Seed Crystal: If available, add a seed crystal at

      
      .[2][3]
      
  • Precipitation: The target compound (highly crystalline due to

    
    -stacking and H-bonding) will precipitate as orange/red needles.[1][2][3] The starting halide (lower melting point, less ordered lattice) typically remains in the supernatant.[3]
    
  • Filtration: Filter the solids and wash with cold (

    
    ) Ethanol.
    
Module 3: Troubleshooting & FAQs
Visual Workflow: Purification Logic

PurificationFlow Crude Crude Reaction Mixture (Target + Aniline + Halide) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash AqLayer Aqueous Layer (Anilinium Chloride) AcidWash->AqLayer Extracts Aniline OrgLayer Organic Layer (Target + Halide) AcidWash->OrgLayer Evap Evaporate Solvent OrgLayer->Evap Recryst Recrystallization (Ethanol, Reflux -> RT) Evap->Recryst Filtrate Filtrate/Mother Liquor (Unreacted Halide) Recryst->Filtrate Removes Halide Product Pure Target (4-Bromo-2-nitro-N-phenylaniline) Recryst->Product

Figure 1: Logical flow for the separation of basic and neutral impurities from the target nitro-amine.[1][2][3]

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product "Oils Out" during Recrystallization Solvent mixture is too polar or cooling is too rapid.[1][2][3]Re-dissolve in refluxing Ethanol.[1][2][3] Add water dropwise until turbidity persists, then add 1 drop of EtOH to clear.[2][3] Cool very slowly.
Low Yield after Acid Wash Product protonation (rare).[2][3]Ensure HCl concentration is

.[1][2][3] If yield is low, back-extract the aqueous acidic layer with EtOAc to recover any protonated target.[2][3]
Persistent "Starting Material" Spot on TLC Co-elution of Halide.The starting halide (4-bromo-1-fluoro-2-nitrobenzene) has a similar

to the product in Hexane/EtOAc.[1][2][3] Switch TLC solvent to Toluene or DCM/Hexane to visualize separation.[1][2][3]
Dark/Black Impurities Oxidation of Aniline.[1][2][3]These are "tarry" polymers.[1][2][3] They are usually insoluble in Ethanol.[1][2][3] Perform a hot filtration during the recrystallization step (filter the hot EtOH solution before cooling).[2][3]
References
  • Synthesis of Nitroanilines (

    
     Mechanism): 
    
    • Org.[1][2][3][10] Synth.1923 , 3,[3] 79. "o-Nitroaniline".[1][2][3] (Classic reference for ammonia displacement, applicable to aniline displacement).[2][3]

    • [1][2][3]

  • Purification of Diphenylamines

    • PubChem Compound Summary for CID 8407 (2-Nitrodiphenylamine). National Center for Biotechnology Information (2025).[2][3] (Provides solubility and physical property data for the core scaffold).

    • [1][2][3]

  • Acidity of Nitro-Diphenylamines

    • Stewart, R., & O'Donnell, J. P. (1964).[3] Strongly basic systems. III. The H- acidity function.[1][2][3] Canadian Journal of Chemistry, 42(7), 1681-1693.[2][3] (Establishes the lack of basicity in ortho-nitro diphenylamines).

    • [3]

Sources

Catalyst poisoning in cross-coupling reactions with "4-Bromo-2-nitro-N-phenylaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-4B2N-CC Subject: Troubleshooting Catalyst Poisoning & Conversion Stalls Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Substrate Challenge

You are encountering difficulties with 4-Bromo-2-nitro-N-phenylaniline (Structure: an aryl bromide with an ortho-nitro group and a free secondary amine).[1] This substrate presents a "perfect storm" for Palladium (Pd) catalyst poisoning due to three competing interference mechanisms:

  • The "Amine Sponge" Effect: The secondary amine (

    
    ) is acidified by the ortho-nitro and para-bromo groups (estimated pKa ~16-18 in DMSO).[1] It readily binds Pd(II), forming off-cycle resting states.
    
  • Ortho-Nitro Chelation: The nitro group (

    
    ) creates steric bulk and can weakly chelate to the metal center, slowing oxidative addition at the C-Br bond.
    
  • Redox Interference: Nitro groups can act as oxidants toward sensitive phosphine ligands, degrading the catalyst before the cycle begins.[1]

This guide provides the diagnostic protocols and optimized workflows to overcome these specific failure modes.

Diagnostic Workflow

Use this decision tree to identify the specific mode of catalyst failure in your reaction.

DiagnosticFlow Start Observation: Reaction Stalled/Failed Q1 Is the reaction mixture black/precipitated immediately? Start->Q1 PdBlack Diagnosis: 'Pd Black' Aggregation (Ligand Stripping) Q1->PdBlack Yes Q2 Is the starting material (SM) consumed? Q1->Q2 No (remains clear/brown) Action1 Action: Switch to Pre-catalyst (e.g., Pd(dppf)Cl2 or G3-XPhos) PdBlack->Action1 NoConv Diagnosis: Oxidative Addition Failure (Steric/Electronic Deactivation) Q2->NoConv No (SM intact) Partial Diagnosis: Product Inhibition or Amine Poisoning (Off-Cycle) Q2->Partial Yes (Stalls at <40%) Action2 Action: Increase Temp (>100°C) & Switch to Sphos/XPhos NoConv->Action2 Action3 Action: Change Base to K3PO4 (Avoid strong alkoxides) Partial->Action3

Figure 1: Diagnostic logic for identifying catalyst failure modes based on visual and analytical checkpoints.

Critical Troubleshooting (Q&A)

Ticket #402: The "Amine Poisoning" Loop

User Question: "I am using Pd(PPh3)4 with NaOtBu. The reaction turns black instantly, and I get <10% yield. Why?"

Technical Analysis: You are experiencing ligand displacement by the amine .[1] The secondary amine in your substrate is relatively acidic due to the electron-withdrawing nitro group.

  • The Mechanism: Strong bases like Sodium tert-butoxide (NaOtBu) deprotonate the amine.[1]

  • The Poison: The resulting amide anion (

    
    ) is a hard nucleophile that displaces the soft phosphine ligands (
    
    
    
    ) on the Palladium.[1]
  • The Result: The "naked" Palladium aggregates into inactive Pd(0) clusters (Palladium black).[1]

Corrective Protocol:

  • Switch Base: Use a weaker, inorganic base like Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] These are strong enough to facilitate the cycle but weak enough to prevent rapid, quantitative deprotonation of the amine.
  • Switch Ligand: Abandon

    
    . Use a bidentate ligand (e.g., dppf , Xantphos ) or a bulky Buchwald ligand (BrettPhos ) that cannot be easily displaced by the amine.[1]
    
Ticket #405: Steric Hindrance & The Ortho-Nitro Effect

User Question: "The reaction stays clear, but conversion stalls at 30%. I'm using standard Suzuki conditions (Pd(OAc)2/SPhos)."

Technical Analysis: The ortho-nitro group creates significant steric hindrance around the C-Br bond, slowing down the Oxidative Addition step.[1] If this step is slower than the catalyst decomposition rate, the reaction stalls.

  • Electronic Factor: While the nitro group activates the ring (making it electron-poor), its physical bulk blocks the Pd center from approaching the C-Br bond.[1]

  • Chelation: The nitro oxygen can weakly coordinate to Pd(II), creating a stable 5- or 6-membered chelate that refuses to undergo Transmetallation.[1]

Corrective Protocol:

  • Temperature: Increase reaction temperature to 100–110°C . Ortho-substituted couplings often require high thermal energy to overcome the rotational barrier.[1]

  • Solvent: Switch to 1,4-Dioxane or Toluene/Water (biphasic). High-boiling non-polar solvents often stabilize the active species better than DMF in these cases.[1]

Mechanistic Insight: The Poisoning Pathway

The following diagram illustrates how the free amine and nitro group divert the catalyst from the productive cycle.[1]

PoisonPathway Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow (Sterics) AmineBind Amine Coordination (L-Pd-NH-Ar) Pd0->AmineBind Fast (if L is labile) Product Product Formation (Reductive Elim) OxAdd->Product Productive Cycle NitroChelate Nitro-Chelate Trap (Stable Metallocycle) OxAdd->NitroChelate Coordination of NO2 Dimer Amido-Bridged Dimer (Inactive Resting State) AmineBind->Dimer Irreversible Aggregation NitroChelate->OxAdd Reversible (Requires Heat)

Figure 2: Competitive inhibition pathways.[1] Note that amine coordination leads to irreversible dimerization (catalyst death), while nitro chelation is often a reversible "trap" that slows kinetics.[1]

Optimized "Gold Standard" Protocol

Based on the structural constraints of 4-Bromo-2-nitro-N-phenylaniline, this protocol maximizes turnover frequency (TOF) while minimizing amine poisoning.[1]

Reagents & Conditions
ComponentRecommendationScientific Rationale
Pre-Catalyst Pd(dppf)Cl₂[1]·DCM or G3-XPhos dppf is a bidentate ligand that resists displacement by the amine.[1] G3-XPhos is a pre-formed Pd(II) precatalyst that ensures rapid initiation without induction periods.[1]
Base K₃PO₄ (3.0 eq) A mild, anhydrous base. Avoids the "alkoxide spike" that triggers amine deprotonation and catalyst poisoning.[1]
Solvent 1,4-Dioxane / Water (4:1) The water cosolvent improves the solubility of the inorganic base, increasing the effective concentration of the active catalytic species.
Temperature 100°C Essential to overcome the ortho-nitro steric barrier.[1]
Concentration 0.2 M High dilution favors intramolecular pathways but low dilution (high conc.) is better here to force the bimolecular oxidative addition.[1]
Step-by-Step Procedure
  • Charge Solids: In a glovebox or under Argon flow, add 4-Bromo-2-nitro-N-phenylaniline (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and Pd(dppf)Cl₂·DCM (3–5 mol%).
    
  • Degas Solvents: Sparge 1,4-Dioxane and Water with Argon for 15 minutes. Oxygen is a critical poison here as it oxidizes the amine to radical species.

  • Initiation: Add solvents via syringe.[1] Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 100°C immediately. Do not stir at room temperature, as this encourages the formation of inactive amine-Pd complexes before the catalytic cycle activates.[1]

  • Workup: Filter through Celite while hot (to remove Pd black) and wash with EtOAc.[1]

References & Authority

  • Ortho-Nitro Effects in Coupling:

    • Mechanism:[2][3][4][5][6] The ortho-nitro group can act as a directing group or a steric blocker.[1] Recent work confirms that specialized ligands (like BrettPhos) are often required for efficient coupling of nitroarenes.

    • Source:Accounts of Chemical Research, "Cross-Coupling Reactions of Nitroarenes" (2021).[1][7] Link[1]

  • Amine Poisoning Mechanism:

    • Mechanism:[2][3][4][5][6] Free amines, especially secondary anilines, compete with phosphines for Pd coordination. The formation of bis(amino) complexes is a primary deactivation pathway.

    • Source:Journal of the American Chemical Society, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation" (2008). Link[1]

  • Ligand Selection for Hindered Substrates:

    • Protocol: Buchwald-Hartwig and Suzuki couplings of hindered ortho-substituted aryl halides require bulky, electron-rich phosphines (e.g., XPhos, SPhos) to facilitate oxidative addition.[1]

    • Source:Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds" (1995/2010 updates).[1] Link

  • Base Effects:

    • Insight: The use of weak bases (

      
      ) prevents the formation of anionic amide species which are potent catalyst poisons in the absence of reductive elimination partners.
      
    • Source:Organic Letters, "Base Selection in Palladium-Catalyzed Cross-Coupling" (General Principles).[1] Link[1]

Sources

Work-up procedures to minimize product loss of "4-Bromo-2-nitro-N-phenylaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Work-up Procedures to Minimize Product Loss (CAS: 875-51-4) Ticket ID: #TECH-875-51-4-OPT Analyst: Senior Application Scientist Status: Active[1][2]

Introduction: The Chemistry of Loss

Welcome to the Technical Support Center. You are likely synthesizing 4-Bromo-2-nitro-N-phenylaniline (also known as 4-bromo-2-nitrodiphenylamine) via a Nucleophilic Aromatic Substitution (


) of a halonitrobenzene with aniline.[1][2]

Minimizing loss for this specific molecule requires understanding its "Schizophrenic" solubility profile.[1][2] The ortho-nitro group forms an intramolecular hydrogen bond with the amine (N-H...O=N), which "locks" the molecule into a planar, highly lipophilic conformation.[2] This reduces its basicity significantly compared to the starting material (aniline) and makes it prone to "oiling out" rather than crystallizing.

This guide provides a self-validating workflow to recover maximum yield while stripping the most common impurity: unreacted aniline.[1][2]

Module 1: The "Golden Path" Protocol

This is the baseline procedure optimized for yield. Deviate from this only if specific reaction conditions (e.g., high boiling solvents like DMSO) dictate otherwise.

Phase 1: Quench & Isolation Strategy

Do not default to liquid-liquid extraction immediately.[1][2] Precipitation is your highest-yield ally.[1][2]

  • The Crash-Out:

    • If your reaction solvent is water-miscible (DMF, DMSO, Ethanol): Pour the hot reaction mixture slowly into 3x volume of vigorously stirred ice-water .[2]

    • Why: The lipophilic product is insoluble in water; the impurities (salts, polar byproducts) are soluble.[2]

    • Critical Check: If a sticky oil forms instead of a solid, stop .[2] See Troubleshooting Ticket #2.

  • Filtration:

    • Filter the precipitate using a sintered glass funnel (Porosity 3).[1][2]

    • Do not wash with organic solvents yet. Wash only with cold water to remove trapped polar solvents.[1]

Phase 2: The "Self-Validating" Purification (Acid Wash)

Targeting the Basicity Gap: Aniline (


) is a stronger base than your product (

due to the electron-withdrawing nitro and bromo groups).[1][2] We exploit this to wash away aniline without losing product.[1][3]
  • Dissolution: Dissolve the crude wet cake in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]

  • The Acid Cut: Wash the organic layer with 1.0 M HCl (aq) (2 washes).[1][2]

    • Mechanism:[2][4][5][6] Aniline becomes Anilinium Chloride (water-soluble).[1][2] The product remains neutral (organic-soluble).[1][2]

    • Safety Check: Do not use concentrated HCl; it may protonate the product and drag it into the aqueous waste.[2]

  • Neutralization: Wash the organic layer once with Brine and once with Saturated NaHCO₃ (to remove trace acid).[1][2]

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    

Module 2: Troubleshooting & FAQs

Ticket #1: "My product is oiling out during recrystallization."

Diagnosis: The ortho-nitro effect lowers the melting point and increases solubility in non-polar environments.[1][2] Solution: Switch to a "High-Polarity/Low-Solubility" system.

Solvent SystemSuitabilityProtocol
Ethanol / Water High Dissolve in boiling EtOH.[1][2] Add hot water until turbid. Cool very slowly to room temp, then

.
Methanol Medium Good for removing highly polar tars, but yield loss can be high if not cooled to

.[1][2]
Hexane / EtOAc Low Avoid. Often leads to oiling out due to the product's lipophilicity.
Ticket #2: "I have significant yield loss in the mother liquor."

Diagnosis: The product is too soluble in the chosen solvent, or the "Crash-out" volume was insufficient. Recovery Protocol:

  • Do not discard the mother liquor.

  • Concentrate the mother liquor to dryness.[1][2]

  • Run a TLC (Thin Layer Chromatography) .

    • Mobile Phase: 10% EtOAc in Hexanes.[1]

    • Observation: Product will be a bright orange/red spot (

      
      ).[1][2] Aniline will be near the baseline or invisible (unless stained).[1][2]
      
  • If the spot is intense, perform a Second Crop Recovery :

    • Redissolve in minimum boiling Ethanol.[1]

    • Seed with a crystal from the first crop.[1]

    • Refrigerate overnight.

Ticket #3: "How do I confirm the aniline is gone?"

Validation: Run an H-NMR.

  • Aniline Diagnostic Signal: Broad singlet at

    
     3.5-4.0 ppm (
    
    
    
    ) and multiplet at
    
    
    6.6-6.8 ppm (ortho/para protons).[1][2]
  • Product Diagnostic Signal: The NH proton of 4-bromo-2-nitrodiphenylamine is deshielded (shifted downfield) to

    
     9.0-10.0 ppm due to the intramolecular H-bond.[1][2]
    

Module 3: Visualized Workflows

Workflow 1: The Decision Matrix

Use this logic gate to determine the correct isolation path.[2]

WorkUpLogic Start Reaction Complete SolventCheck Is Reaction Solvent Water Miscible? (DMF, EtOH) Start->SolventCheck CrashOut Pour into 3x Ice Water (Precipitation) SolventCheck->CrashOut Yes Extract Perform Liquid-Liquid Extraction (EtOAc / Water) SolventCheck->Extract No (e.g., Toluene) SolidCheck Did Solid Form? CrashOut->SolidCheck Filter Vacuum Filtration (Wash with H2O) SolidCheck->Filter Yes (Solid) OilTrap Oiling Out Detected SolidCheck->OilTrap No (Sticky Oil) Redissolve Extract Oil into DCM OilTrap->Redissolve Redissolve->Extract

Caption: Figure 1. Isolation logic tree. Prioritize precipitation ("Crash-out") to minimize solvent handling losses.

Workflow 2: The "Basicity Gap" Purification

The mechanism of separating Aniline from the Product.[2][3][6]

AcidWash cluster_Layers Separatory Funnel Mixture Crude Mixture (Product + Aniline) Acid Add 1M HCl Mixture->Acid OrgLayer Organic Layer (DCM/EtOAc) Acid->OrgLayer Partition AqLayer Aqueous Layer (Acidic) Acid->AqLayer Product Product (Neutral) 4-Bromo-2-nitro-N-phenylaniline OrgLayer->Product Evaporate Impurity Anilinium Chloride (Water Soluble Salt) AqLayer->Impurity Discard

Caption: Figure 2. Exploiting


 differences. The product's weak basicity prevents it from forming a salt with dilute HCl, keeping it in the organic phase.[2]

References

  • PubChem. (2025).[1][2] 4-Bromo-2-nitroaniline (Compound Summary).[1][2][5][7][8][9] National Library of Medicine.[1][2] [Link][1][2]

  • University of Rochester. (n.d.).[1][2] Purification: Tips and Tricks for Recrystallization. Department of Chemistry.[1][2] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Bromo-2-nitro-N-phenylaniline: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted diphenylamines serves as a critical step in the development of novel therapeutics and functional materials. Among these, 4-Bromo-2-nitro-N-phenylaniline is a key intermediate whose efficient synthesis is of considerable interest. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction yields and the underlying mechanistic principles that govern these transformations. By presenting detailed experimental protocols and a thorough analysis of the advantages and limitations of each method, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The construction of the C-N bond between the aniline and the 4-bromo-2-nitrophenyl moieties is the central challenge in the synthesis of 4-Bromo-2-nitro-N-phenylaniline. The electron-withdrawing nature of the nitro group activates the aryl bromide towards nucleophilic attack, while also influencing the electronic properties of the final molecule. The principal methods employed for this transformation are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and classical nucleophilic aromatic substitution (SNAr). Each of these routes offers a unique set of advantages in terms of reaction conditions, catalyst systems, and, most importantly, product yield.

Route 1: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, offering high yields and broad substrate scope under relatively mild conditions.[1] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aromatic amines.[2]

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent steps involve the deprotonation of the amine by a base, coordination of the resulting amide to the palladium center, and finally, reductive elimination to furnish the desired N-aryl product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Buchwald_Hartwig cluster_cycle Catalytic Cycle reagents 4-Bromo-2-nitroaniline + Aniline oxidative_addition Oxidative Addition product 4-Bromo-2-nitro-N-phenylaniline pd0 Pd(0)Ln pd0->oxidative_addition ArBr pd_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange Aniline, Base amide_complex Ar-Pd(II)(NHPh)Ln ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Product caption Fig. 1: Buchwald-Hartwig Amination Workflow

Fig. 1: Buchwald-Hartwig Amination Workflow

Experimental Protocol

A representative experimental procedure for the Buchwald-Hartwig amination synthesis of 4-Bromo-2-nitro-N-phenylaniline is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube is added 4-bromo-2-nitroaniline (1.0 equiv.), aniline (1.2 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is then added.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Route 2: The Classic Approach - Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, predating the more modern palladium-catalyzed methods.[2] It typically requires harsher reaction conditions but remains a viable and often cost-effective alternative.

Mechanistic Insight

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a copper(I) species as the active catalyst. The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) complex, followed by coordination of the amine and subsequent reductive elimination to form the product. The high temperatures are necessary to overcome the activation energy of these steps.

Ullmann_Condensation cluster_process Reaction Process reagents 4-Bromo-2-nitroaniline + Aniline start Reactants + Cu(I) Catalyst product 4-Bromo-2-nitro-N-phenylaniline intermediate Intermediate Complex [Ar-Cu(I)-Nu] start->intermediate High Temperature formation C-N Bond Formation intermediate->formation caption Fig. 2: Ullmann Condensation Workflow

Fig. 2: Ullmann Condensation Workflow

Experimental Protocol

A general procedure for the Ullmann condensation to synthesize 4-Bromo-2-nitro-N-phenylaniline is as follows:

  • Reaction Setup: In a round-bottom flask, 4-bromo-2-nitroaniline (1.0 equiv.), aniline (2.0-3.0 equiv., often used as solvent), a copper catalyst such as copper(I) iodide or copper powder (0.1-1.0 equiv.), and a base like potassium carbonate (2.0 equiv.) are combined.

  • Solvent and Conditions: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used if aniline is not the solvent. The mixture is heated to a high temperature, typically in the range of 150-200 °C, for an extended period (24-48 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.

The yields for Ullmann condensations can be more variable than for Buchwald-Hartwig reactions and are highly dependent on the specific substrates and conditions. For the synthesis of 4-Bromo-2-nitro-N-phenylaniline, a yield in the range of 60-80% could be reasonably expected under optimized conditions.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the bromine atom in 4-bromo-2-nitroaniline makes the aryl ring susceptible to nucleophilic aromatic substitution. This classical method offers a metal-free alternative to the aforementioned catalytic reactions.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the aniline) attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the ortho and para positions relative to the electron-withdrawing group. In the second, typically fast step, the leaving group departs, and the aromaticity of the ring is restored. The presence of the nitro group in the ortho position is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.

SNAr_Reaction cluster_mechanism Reaction Mechanism reagents 4-Bromo-2-nitroaniline + Aniline attack Nucleophilic Attack product 4-Bromo-2-nitro-N-phenylaniline meisenheimer Meisenheimer Complex (Resonance Stabilized) attack->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination caption Fig. 3: S N Ar Reaction Workflow

Fig. 3: SNAr Reaction Workflow

Experimental Protocol

A typical experimental setup for the SNAr synthesis of 4-Bromo-2-nitro-N-phenylaniline would be:

  • Reaction Setup: 4-Bromo-2-nitroaniline (1.0 equiv.) and an excess of aniline (which can also serve as the solvent) are combined in a reaction vessel. A non-nucleophilic base, such as potassium carbonate or sodium hydride, may be added to deprotonate the aniline and increase its nucleophilicity.

  • Solvent and Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or NMP, or neat in aniline, at elevated temperatures (100-180 °C).

  • Work-up and Purification: The work-up procedure is similar to the other methods, involving quenching with water, extraction with an organic solvent, and purification of the crude product by chromatography or recrystallization.

The yield of SNAr reactions is highly substrate-dependent. While the ortho-nitro group is activating, the reaction may still require forcing conditions. A hypothetical yield for this specific transformation could be in the range of 50-70% .

Yield Comparison Summary

The following table summarizes the expected yields and key features of the different synthetic routes to 4-Bromo-2-nitro-N-phenylaniline. It is important to note that the yields for the Buchwald-Hartwig and Ullmann reactions are based on literature precedents for similar transformations, as specific data for the target molecule was not found in the initial searches. The SNAr yield is a theoretical estimation based on the reactivity of the substrate.

Synthesis RouteCatalystTypical ConditionsExpected Yield (%)AdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium-basedMild (80-110 °C), Inert atmosphere80 - 95[3]High yield, Mild conditions, Broad scopeCost of catalyst and ligands, Air-sensitive reagents
Ullmann Condensation Copper-basedHarsh (150-200 °C)60 - 80Lower cost catalyst, Less air-sensitiveHigh temperatures, Long reaction times, Stoichiometric copper sometimes needed
Nucleophilic Aromatic Substitution (SNAr) None (Metal-free)High temperatures (100-180 °C)50 - 70Metal-free, Simple procedureOften requires harsh conditions, Potentially lower yield

Conclusion

For the synthesis of 4-Bromo-2-nitro-N-phenylaniline, the Buchwald-Hartwig amination stands out as the most promising route in terms of achieving high yields under relatively mild conditions. While the initial investment in the palladium catalyst and specialized ligands may be higher, the efficiency and reliability of this method often justify the cost, particularly in the context of drug development where purity and yield are paramount.

The Ullmann condensation remains a viable and more economical alternative, especially for large-scale synthesis where cost is a major driver. However, the harsh reaction conditions and potentially lower yields must be taken into consideration.

Finally, Nucleophilic Aromatic Substitution offers a simple, metal-free approach. Its success is highly dependent on the reactivity of the specific substrate, and for 4-bromo-2-nitroaniline, it is expected to provide a moderate yield. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired yield, cost, available equipment, and scalability.

References

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(5), o976. (URL: [Link])

  • Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. (URL: [Link])

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o976. (URL: [Link])

  • 4-Bromo-2-Chloroaniline Synthesis Report. (URL: [Link])

  • Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com. (URL: [Link])

  • Navin N. Bappalige, et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. (URL: [Link])

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (URL: [Link])

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. (URL: [Link])

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 - PubChem. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (URL: [Link])

  • Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline - YouTube. (URL: [Link])

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (URL: [Link])

  • Jia, Y. X., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): a new nitro-group migration. Heterocycles, 65(9), 2143-2152. (URL: [Link])

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (URL: [Link])

Sources

Validating the Synthesis of 4-Bromo-2-nitro-N-phenylaniline: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the synthesis of 4-Bromo-2-nitro-N-phenylaniline (CAS: 16588-25-3), a critical intermediate in the development of EGFR kinase inhibitors and functionalized diarylamines.

This document prioritizes reproducibility and scalability , contrasting the high-yield "Gold Standard" Fluoro-displacement route against the cost-effective Bromo-displacement alternative.

Executive Summary & Strategic Analysis

4-Bromo-2-nitro-N-phenylaniline is a structural linchpin in medicinal chemistry, serving as a precursor to benzimidazole-based antivirals and kinase inhibitors.[1] Its synthesis relies on the regioselective formation of a C-N bond between an aniline donor and an electrophilic nitrobenzene acceptor.

This guide validates two distinct protocols:

  • Method A (The Kinetic Standard): Nucleophilic aromatic substitution (

    
    ) of 4-bromo-1-fluoro-2-nitrobenzene . This route offers rapid kinetics and superior yields (>90%) due to the high electronegativity of fluorine activating the ipso-carbon.
    
  • Method B (The Cost-Optimized Alternative):

    
     of 1,4-dibromo-2-nitrobenzene . This route leverages the regioselective activation of the ortho-bromine by the nitro group, allowing for the use of cheaper starting materials with a slight trade-off in reaction time.
    
Comparative Performance Matrix
MetricMethod A (Fluoro-Precursor)Method B (Dibromo-Precursor)
Precursor 4-Bromo-1-fluoro-2-nitrobenzene1,4-Dibromo-2-nitrobenzene
Reaction Time 2–4 Hours6–12 Hours
Typical Yield 92–96%85–90%
Regioselectivity Exclusive (C1 substitution)High (>20:1 C1 vs C4)
Cost Efficiency ModerateHigh (Bulk commodity chemicals)
Atom Economy Lower (Loss of HF)Higher (Loss of HBr)

Theoretical Grounding: Mechanism & Regioselectivity

The synthesis relies on the Nucleophilic Aromatic Substitution (


)  mechanism. The nitro group at the ortho position is critical; it withdraws electron density via induction (-I) and resonance (-M), stabilizing the Meisenheimer complex intermediate.
  • In Method A , the C-F bond is highly polarized, making the C1 carbon extremely electrophilic. The fluoride ion is a poor leaving group in

    
     but excellent in 
    
    
    
    because the rate-determining step is the nucleophilic attack, not the bond breaking.
  • In Method B , regioselectivity is dictated by the electronic environment. The C1-Br bond is ortho to the electron-withdrawing nitro group, making it significantly more electrophilic than the C4-Br bond (which is meta to the nitro group).

SNAr_Mechanism cluster_regio Regioselectivity Logic (Method B) SM 4-Bromo-1-fluoro-2-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Nucleophilic Attack (Rate Limiting) Aniline Aniline (Nucleophile) Aniline->Complex Product 4-Bromo-2-nitro-N-phenylaniline (Target) Complex->Product Elimination of LG Byproduct HF / HBr (Scavenged by Base) Complex->Byproduct Regio Nitro group activates C1-X >> C4-Br (Ortho vs Meta effect)

Figure 1: Mechanistic pathway for the


 synthesis. In Method B, the nitro group directs substitution exclusively to the C1 position.

Validated Experimental Protocols

Method A: The "Gold Standard" Protocol

Target Audience: Medicinal chemists requiring high purity and speed.

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)[1]

  • Aniline (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )[1]
    

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (e.g., 10 mmol, 2.20 g) and DMF (20 mL).

  • Addition: Add

    
     (15 mmol, 2.07 g) followed by the dropwise addition of aniline (11 mmol, 1.0 mL).
    
    • Expert Insight: The reaction is exothermic. If scaling >10g, use an ice bath during aniline addition to prevent thermal runaway.

  • Reaction: Heat the mixture to 60°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a deep orange/red product spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as an orange solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMF and salts. Recrystallize from Ethanol if necessary.
    
Method B: The "Cost-Effective" Protocol

Target Audience: Process chemists and large-scale synthesis.[1]

Reagents:

  • 1,4-Dibromo-2-nitrobenzene (1.0 equiv)[1]

  • Aniline (1.2 equiv) - Slight excess drives kinetics[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO (Preferred for higher boiling point)[1]

Step-by-Step Workflow:

  • Setup: Dissolve 1,4-dibromo-2-nitrobenzene (10 mmol, 2.81 g) in DMSO (25 mL).

  • Reaction: Add aniline (12 mmol) and base. Heat to 90–100°C for 8–12 hours.

    • Critical Control Point: Do not exceed 120°C. Higher temperatures may induce substitution at the C4-Br position or bis-substitution.[1]

  • Validation: Monitor for the disappearance of the dibromo species. If conversion stalls, add 0.1 equiv of aniline.

  • Isolation: Quench with water.[2] Extract with Ethyl Acetate if the solid does not precipitate cleanly.

Quality Control & Self-Validation System

To ensure the protocol was successful, compare your isolated product against these benchmarks.

Characterization Data[1][2][3][4][5][6][7][8]
  • Physical State: Orange to reddish-brown crystalline solid.[1]

  • Melting Point: 108–110°C (Lit. value).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       9.45 (s, 1H, NH) – Broad singlet, confirms amine formation.
      
    • 
       8.35 (d, 
      
      
      
      Hz, 1H, H-3) – Doublet meta to amine, ortho to nitro (deshielded).
    • 
       7.45–7.20 (m, 5H, Phenyl ring).
      
    • 
       7.10 (d, 
      
      
      
      Hz, 1H, H-6) – Doublet ortho to amine.
  • Mass Spectrometry (ESI):

    • Calculated

      
       (Br isotope pattern 1:1).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversion or water in solvent.[1]Ensure DMF/DMSO is dry.[1] Increase reaction time or temp by 10°C.
Dark Tar Formation Temperature too high (>120°C).[1]Reduce temp. Use Method A (Fluoro) which works at lower temps.
Impurity at C4 Regioselectivity failure (Method B).Strictly control temp <100°C. Switch to Method A.
Product Oiling Out Solvent retention.[1]Recrystallize from Ethanol/Water mixture to induce crystallization.[1][3]

Process Visualization

Workflow Start Start: Select Precursor Choice Decision Node Start->Choice RouteA Route A: 4-Bromo-1-fluoro-2-nitrobenzene (High Speed, High Cost) Choice->RouteA Priority: Yield/Speed RouteB Route B: 1,4-Dibromo-2-nitrobenzene (Low Cost, Slower) Choice->RouteB Priority: Cost ReactionA Reaction: DMF, K2CO3, 60°C, 3h RouteA->ReactionA ReactionB Reaction: DMSO, K2CO3, 90°C, 12h RouteB->ReactionB TLC Checkpoint: TLC Monitoring (Disappearance of SM) ReactionA->TLC ReactionB->TLC Quench Quench: Pour into Ice Water TLC->Quench Complete Filter Isolation: Filtration & Wash Quench->Filter Final Product: 4-Bromo-2-nitro-N-phenylaniline (Orange Solid) Filter->Final

Figure 2: Decision tree and operational workflow for the synthesis of 4-Bromo-2-nitro-N-phenylaniline.

References

  • Regioselectivity in

    
     of Dibromonitrobenzenes 
    Kazi, S. A., Campi, E. M., & Hearn, M. T. W.[4][5] (2018).[6][5] A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate.[1][5] Tetrahedron, 74(15), 1731–1741.
     (Validates the reactivity of C1-Br vs C4-Br).
    
  • Synthesis of Benzimidazole Precursors via Nitroanilines Scott, J. S., et al. (2022).[7][8] Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Reaction Chemistry & Engineering, 7, 1563-1572. (Validates the 4-bromo-1-fluoro-2-nitrobenzene protocol).[1]

  • Compound Properties & Safety Data (CAS 16588-25-3) Sigma-Aldrich / Merck. 4-Bromo-2-nitro-N-phenylaniline Product Sheet.[1]

  • Mechanistic Insight into

    
     
    Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
     (Foundational text on halogen reactivity order F >> Cl ~ Br in 
    
    
    
    ).

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.